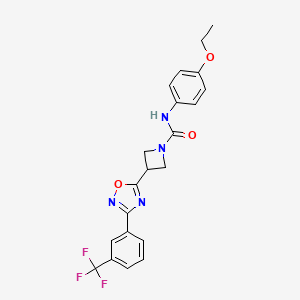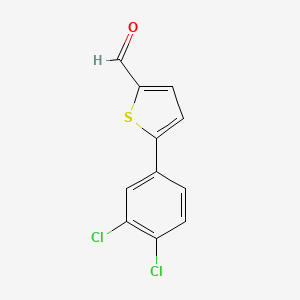![molecular formula C23H33NO4S B3012005 1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)methanesulfonamide CAS No. 1797074-10-2](/img/structure/B3012005.png)
1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)methanesulfonamide" is a complex molecule that appears to be a derivative of bicyclic sulfonamide. This class of compounds is known for its potential in various chemical reactions and biological activities due to the presence of the sulfonamide group.
Synthesis Analysis
The synthesis of related bicyclic sulfonamide derivatives has been reported, such as the creation of N-(1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide, which was achieved by reacting benzenesulfonamide with camphene in the presence of N-bromosuccinimide in acetonitrile . The reaction mechanism is proposed to involve a Wagner–Meerwein rearrangement stage, which is a common rearrangement in organic chemistry involving carbocations. This suggests that a similar approach could potentially be applied to synthesize the compound , with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by the presence of the sulfonamide group attached to a benzene ring or a heterocyclic compound. For instance, the structure of N-(3,4-dichlorophenyl)methanesulfonamide shows the N-H bond in a syn conformation to the meta-chloro group, which is a detail that could influence the reactivity and interactions of the molecule . Similarly, the molecular structure of the compound of interest would likely exhibit specific bond and torsion angles that could affect its chemical properties and potential applications.
Chemical Reactions Analysis
Sulfonamide derivatives can participate in various chemical reactions. For example, N-(2-bromophenyl)methanesulfonamide has been used to synthesize 1-methylsulfonyl-indoles in the presence of terminal acetylenes and a palladium catalyst . Additionally, tricyclo[4.1.0.02,7]heptane hydrocarbons have been shown to react with methane- and halomethanesulfonyl thiocyanates to yield bicyclo[3.1.1]heptane derivatives . These reactions demonstrate the versatility of sulfonamide derivatives in organic synthesis, suggesting that the compound may also be amenable to a variety of chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. For example, the presence of chlorine substituents in N-(2,3-dichlorophenyl)methanesulfonamide affects its bond parameters and the orientation of the amide H atom, which is significant for its biological activity . The compound of interest, with its bicyclic structure and methanesulfonamide moiety, would likely exhibit unique physical and chemical properties, such as solubility, melting point, and reactivity, which would be important for its practical applications.
科学的研究の応用
Synthesis and Derivatives
- The compound has been used in synthesizing new derivatives like N-(oxiran-2-ylmethyl) (glycidyl) derivatives, showing the potential for creating a range of chemical structures (Palchikov, Prid’ma, & Kas’yan, 2014).
Physicochemical Properties and Ecotoxicity
- Research on related compounds demonstrates their physicochemical properties, such as density, viscosity, and thermal degradation. These studies are essential for understanding how the compound and its derivatives behave under different conditions (Sardar et al., 2018).
Molecular Structure and Conformation
- The molecular structure and conformation of similar compounds have been studied, providing insights into their chemical behavior and potential applications in various fields (Chěnevert, Gagnon, & Bélanger-Gariépy, 1993).
Chemical Transformations
- Research has explored the chemical transformations of related compounds, which is fundamental for developing new chemical synthesis processes (Bondar' et al., 2001).
Hydrogen-Bonding Patterns
- Studies on the hydrogen-bonding patterns of bicyclic keto acids related to this compound provide insights into their potential for forming stable structures and interactions (Lalancette, Coté, & Thompson, 1997).
Analytical Methodology
- Analytical methods have been developed for determining related compounds in biological samples, indicating the importance of these compounds in biomedical research (Kline, Kusma, & Matuszewski, 1999).
特性
IUPAC Name |
1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33NO4S/c1-21(2)18-10-13-23(21,20(25)14-18)16-29(26,27)24-15-22(11-4-5-12-22)17-6-8-19(28-3)9-7-17/h6-9,18,24H,4-5,10-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHMGESUHJXWCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NCC3(CCCC3)C4=CC=C(C=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)methanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl N-(5-amino-2-bicyclo[2.2.1]heptanyl)carbamate;hydrochloride](/img/structure/B3011923.png)
![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B3011925.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B3011927.png)
![2-Butenedinitrile, 2-amino-3-[(2-pyridinylmethylene)amino]-](/img/structure/B3011928.png)

![N-(2-ethylphenyl)-4-{[3-(4-methylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide](/img/structure/B3011931.png)


![N-(3-acetylphenyl)-2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B3011936.png)



